Xanthine Oxidase Inhibition: Ledol Shows Superior Binding Affinity Compared to Allopurinol Standard
In a computational screening of 69 phytocompounds, Ledol demonstrated strong binding affinity to xanthine oxidase (XO), outperforming the standard clinical inhibitor Allopurinol [1]. Ledol was identified as one of the top four bioactive molecules with the lowest binding energy, indicating potent XO inhibition potential [1].
| Evidence Dimension | Binding Affinity to Xanthine Oxidase |
|---|---|
| Target Compound Data | Ledol (Binding energy: lowest among top 4 compounds, better than Allopurinol) |
| Comparator Or Baseline | Allopurinol (Standard XO inhibitor drug) |
| Quantified Difference | Ledol exhibited higher binding affinity (lower energy) than Allopurinol |
| Conditions | In silico molecular docking (PyRx) and 100 ns MD simulations |
Why This Matters
This provides a mechanistic rationale for selecting Ledol over standard drugs or other natural sesquiterpenes for research into hyperuricemia and gout, where XO inhibition is a validated therapeutic target.
- [1] Sahoo G, et al. Computer-aided screening of phytoconstituents from Plumeria species targeting xanthine oxidase inhibition: a combination of pharmacokinetics, molecular docking and molecular dynamics approaches. Comput Biol Chem. 2025 Jun 13;119:108557. doi: 10.1016/j.compbiolchem.2025.108557. View Source
